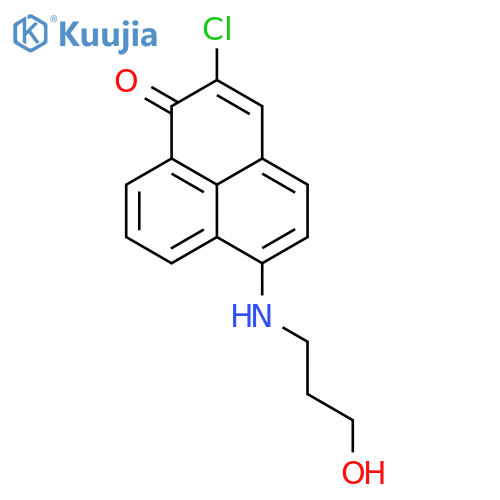

Cas no 113722-81-9 (2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one)

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one

- 1H-Phenalen-1-one,2-chloro-6-[(3-hydroxypropyl)amino]-

- 2-CHLORO-6-(3-HYDROXYPROPYL)AMINO-1H-PHENALEN-1-ONE

- 2-chloro-6-(3-hydroxypropylamino)phenalen-1-one

- 2-Chloro-6-[(3-hydroxypropyl)-amino]-1H-phenalen-1-one

- 1H-Phenalen-1-one,2-chloro-6-[(3-hydroxypropyl)amino]

- 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone

- 2-chloro-6-[(3-hydroxypropyl)amino]phenalen-1-one

- Phenalemine510

- 24879_FLUKA

- PHENALEMINE 625

- 2-CHLORO-6-(3-HYDROXYPROPYLAMINO)-1-

- ZINC02023399

- PHENALEMINE 510

- 2-chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one

- SR-01000078286

- MFCD00226953

- DTXSID40391808

- 1H-Phenalen-1-one, 2-chloro-6-[(3-hydroxypropyl)amino]-

- AKOS000265874

- 2-chloro-6-(3-hydroxypropylamino)-1H-phenalen-1-one

- 113722-81-9

- 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone, for HPLC derivatization

- SR-01000078286-1

-

- MDL: MFCD00226953

- インチ: InChI=1S/C16H14ClNO2/c17-13-9-10-5-6-14(18-7-2-8-19)11-3-1-4-12(15(10)11)16(13)20/h1,3-6,9,18-19H,2,7-8H2

- InChIKey: HRTMJRGKWDPJHI-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CC3=C2C(=C1)C(=O)C(=C3)Cl)NCCCO

計算された属性

- せいみつぶんしりょう: 287.07100

- どういたいしつりょう: 287.071

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- ゆうかいてん: ~205 °C (dec.)

- PSA: 49.33000

- LogP: 3.48310

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

- 福カードFコード:8

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26-36

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616520-25g |

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one |

113722-81-9 | 98% | 25g |

¥17568.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01111-250mg |

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one |

113722-81-9 | 250mg |

¥3648.0 | 2021-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616520-5g |

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one |

113722-81-9 | 98% | 5g |

¥6708.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616520-10g |

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one |

113722-81-9 | 98% | 10g |

¥10319.00 | 2024-08-09 |

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-oneに関する追加情報

Professional Introduction to 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one (CAS No. 113722-81-9)

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one, a compound with the chemical formula C₁₆H₁₈ClN₂O₂, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of both chloro and amine functional groups, along with a hydroxypropyl side chain, makes it a versatile intermediate for the synthesis of more complex molecules. In this comprehensive overview, we delve into the structural characteristics, synthetic pathways, and the latest research applications of this compound.

The molecular structure of 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one consists of a phenalenone core substituted with a chloro group at the 2-position and an amine group at the 6-position, which is further modified by a 3-hydroxypropyl side chain. This arrangement imparts unique reactivity and binding properties, making it a valuable building block in medicinal chemistry. The phenalenone scaffold itself is known for its stability and ability to participate in various organic transformations, including condensation reactions and metal coordination.

In terms of synthesis, 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one can be prepared through multi-step organic reactions that involve the functionalization of a benzene derivative. One common synthetic route involves the condensation of an appropriate phenol derivative with an amine-bearing aldehyde or ketone, followed by chlorination and subsequent introduction of the hydroxypropyl group. These steps require careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to optimize the synthetic pathway.

The significance of this compound in pharmaceutical research has been highlighted by several recent studies. For instance, researchers have explored its potential as a precursor in the synthesis of novel antitumor agents. The amine and hydroxypropyl groups on the molecule allow for further derivatization into more complex structures that can interact with biological targets such as enzymes or receptors involved in cancer cell proliferation. Preliminary computational studies suggest that derivatives of this compound may exhibit inhibitory activity against specific kinases, making them promising candidates for further development.

Another area where 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one has shown promise is in the development of antimicrobial agents. The phenalenone core is known to exhibit phototoxic properties when exposed to light, which can lead to the destruction of microbial cells. By incorporating functional groups such as chloro and hydroxypropyl, researchers aim to enhance these properties while also improving solubility and bioavailability. Recent work has demonstrated that certain derivatives of this compound can effectively inhibit the growth of resistant bacterial strains when tested in vitro.

The role of this compound in material science is also emerging as an important area of study. Its ability to form coordination complexes with transition metals has led to investigations into its use as a ligand or catalyst in various organic transformations. These complexes have shown promise in applications ranging from polymerization reactions to green chemistry processes that aim to reduce waste and energy consumption. The versatility of 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one makes it an attractive candidate for further exploration in this field.

The future directions for research on 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one are numerous and exciting. As our understanding of biological systems continues to grow, new opportunities for drug discovery are emerging. By leveraging the structural features of this compound, researchers hope to develop novel therapeutics that address unmet medical needs. Additionally, advancements in synthetic methodologies will likely enable more efficient production processes, making it more accessible for industrial applications.

In conclusion, 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one (CAS No. 113722-81-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it a valuable tool for researchers seeking innovative solutions in drug development and industrial applications. As ongoing studies continue to uncover new possibilities for this molecule, its importance in modern chemistry is set to grow even further.

113722-81-9 (2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one) 関連製品

- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)

- 400086-18-2(N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide)

- 2006630-83-5(benzyl N-(5-methyl-3-oxooctan-2-yl)carbamate)

- 2229240-58-6(2-hydroxy-2-methyl-3-(4-methylthiophen-2-yl)propanoic acid)

- 864928-02-9(6-acetyl-2-4-(dimethylamino)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

- 1391118-25-4(6-Chloro-2-(4-ethylphenyl)quinoxaline)

- 2137762-43-5(INDEX NAME NOT YET ASSIGNED)

- 1207004-20-3(1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)

- 2248404-63-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate)

- 2228827-01-6(1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)